Eribulin mesylate is a synthetic macrocyclic ketone analog of halichondrin B, a natural product originally isolated from the marine sponge Halichondria okadai []. It is classified as a non-taxane microtubule dynamics inhibitor, meaning it interferes with the function of microtubules, which are essential components of the cell's cytoskeleton and play critical roles in cell division, intracellular transport, and cell shape maintenance []. Eribulin's unique mechanism of action and efficacy in preclinical cancer models have led to its investigation and use in various scientific research areas, particularly in cancer biology and drug development.
The synthesis of eribulin has been a significant challenge due to its complex structure. Various synthetic routes have been developed, notably including:
The total synthesis typically involves several key steps:
Eribulin is characterized by its complex molecular structure, which can be represented by the following chemical formula:
Its molecular weight is approximately 429.54 g/mol. The structure features multiple stereocenters and a unique macrocyclic arrangement that contributes to its biological activity. The three-dimensional conformation of eribulin allows it to interact specifically with tubulin, impacting microtubule dynamics .
Eribulin's synthesis involves several critical chemical reactions:
Eribulin exerts its anticancer effects primarily by inhibiting microtubule dynamics. It binds to the β-tubulin subunit within the microtubule structure, preventing polymerization and leading to cell cycle arrest at the G2/M phase. Unlike traditional microtubule inhibitors like taxanes or vinca alkaloids, eribulin does not promote microtubule depolymerization but rather stabilizes them in a non-functional state .
The binding affinity of eribulin for tubulin has been quantified at approximately 46 µM, indicating a relatively low affinity but effective enough to disrupt normal cellular processes in cancer cells .
Eribulin exhibits several notable physical and chemical properties:
These properties are crucial for formulation into injectable forms used in clinical settings .
Eribulin's primary application lies in oncology as a treatment for:
Research continues into its potential applications across various cancer types due to its unique mechanism of action and structural characteristics . Additionally, studies are exploring combination therapies with other agents to enhance its efficacy against resistant cancer cell lines.
The synthesis of eribulin represents a triumph of modern organic chemistry. The initial manufacturing route required a daunting 63-step process, with the longest linear sequence spanning 39 steps [1] [9]. Key synthetic challenges included:
Recent innovations have dramatically improved synthetic efficiency. The 2023 α-chloroaldehyde approach established the C14–C35 fragment in just 52 total steps using a doubly diastereoselective Corey-Chaykovsky reaction to unite tetrahydrofuran subunits [9]. Flow chemistry techniques have also been implemented for critical steps like photochemical benzyl cleavage, enhancing reproducibility and scalability [2].
Table 1: Evolution of Eribulin Synthesis Strategies
Synthetic Approach | Total Steps | Key Innovations | Reference |
---|---|---|---|
Initial Eisai Process (c. 2010) | 63 | NHK macrocyclization | [1] |
Alphora Process | 73 | Early C35 amine introduction | [9] |
α-Chloroaldehyde Route (2023) | 52 | Corey-Chaykovsky fragment coupling | [9] |
Eribulin preserves the pharmacologically essential right-hand domain of halichondrin B (C1–C36) while replacing the labile lactone moiety with a stable ketone and eliminating the left-hand tail (C39–C54) [1] [8]. This strategic simplification yielded a molecule with:
Structurally, eribulin maintains halichondrin B's signature polycyclic ether framework, including three tetrahydrofuran rings and one tetrahydropyran ring critical for tubulin binding [8] [9]. The C35 primary amine substitution (vs. halichondrin B's tertiary amine) improves solubility and pharmacokinetic properties [1]. Crucially, eribulin retains halichondrin B's unique binding orientation within the vinca domain of tubulin, as confirmed by biochemical studies showing:
Eribulin belongs to the microtubule-destabilizing agent class but exhibits mechanistic distinctions from classical antimitotics:
Table 2: Comparative Mechanism of Microtubule-Targeting Agents
Agent Class | Representatives | Binding Site | Primary Microtubule Effect |
---|---|---|---|
Taxanes | Paclitaxel, Docetaxel | β-tubulin lumen | Hyperstabilization, suppressed shortening |
Vinca Alkaloids | Vinblastine, Vincristine | Vinca domain | Rapid depolymerization |
Halichondrins | Eribulin | Vinca domain (distinct subsite) | Selective growth suppression, "end-poisoning" |
Biophysically, eribulin suppresses microtubule growth by 45–80% at clinically relevant concentrations (1–10 nM) without significantly affecting shortening rates, unlike vinca alkaloids that equally inhibit both phases [1] [4] [6]. This unique dynamic instability profile stems from eribulin's action as a microtubule end-poison, binding preferentially to the (+) ends of protofilaments where it caps growing microtubules and sequesters tubulin into nonproductive aggregates [1] [3].
Cellular consequences include:
Notably, eribulin maintains activity in models with βIII-tubulin mutations that confer resistance to taxanes and vinca alkaloids, confirming its distinct mechanism [6] [8]. Preclinical studies demonstrate synergistic interactions with DNA-damaging agents (e.g., cisplatin) and additive effects with antimetabolites (e.g., gemcitabine) in xenograft models [8].
Table 3: Preclinical Activity of Eribulin in Tumor Models
Tumor Type | Model System | Eribulin Effect | Resistance Profile | |
---|---|---|---|---|
Breast cancer | MDA-MB-435 xenograft | Tumor regression at 0.1–1 mg/kg | Active in taxane-resistant lines | |
NSCLC | H522 xenograft | Synergy with gemcitabine | p53-independent activity | |
Ovarian cancer | A2780/1A9 | IC₅₀ = 0.5 nM | Retains potency in paclitaxel-resistant sublines | |
Sarcoma | HT-1080 fibrosarcoma | Growth inhibition at 0.4 mg/kg | Broad spectrum activity | [5] [8] |
Emerging evidence suggests eribulin has secondary biological effects beyond microtubule disruption:
These multimodal actions distinguish eribulin from classical microtubule inhibitors and may contribute to its survival benefits observed in clinical trials for metastatic breast cancer and liposarcoma.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0